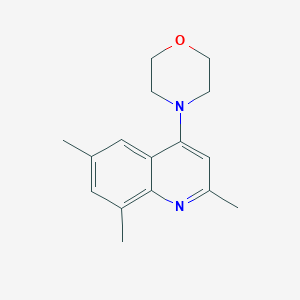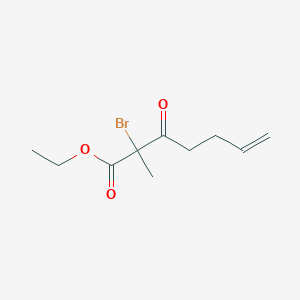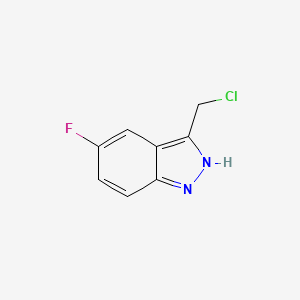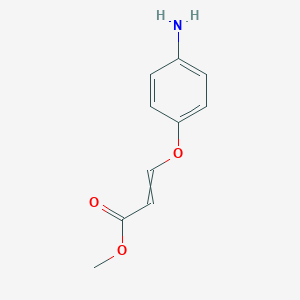![molecular formula C21H26O7 B12628736 Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone CAS No. 919789-60-9](/img/structure/B12628736.png)
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a 2-(2-hydroxyethoxy)ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone can be achieved through several methods:
Etherification Reaction: One common method involves the etherification of hydroxybenzophenone with ethylene oxide in the presence of a base catalyst.
Alkylation Reaction: Another approach involves the alkylation of 4-hydroxybenzophenone with 2-(2-chloroethoxy)ethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenyl rings can participate in π-π interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(2-hydroxyethoxy)phenyl]sulfone: Similar in structure but contains a sulfone group instead of a methanone group.
Bis[4-(2-hydroxyethoxy)phenyl]fluorene: Contains a fluorene core instead of a methanone group.
Uniqueness
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is unique due to its specific substitution pattern and the presence of two 2-(2-hydroxyethoxy)ethoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
919789-60-9 |
|---|---|
Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C21H26O7/c22-9-11-25-13-15-27-19-5-1-17(2-6-19)21(24)18-3-7-20(8-4-18)28-16-14-26-12-10-23/h1-8,22-23H,9-16H2 |
InChI Key |
LWYDLSLHUBGJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCOCCO)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12628665.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12628673.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)




![3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B12628709.png)
![(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12628722.png)



![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
